4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine
Description
Evolution of Sulfonylpiperidine Derivatives
Sulfonylpiperidine derivatives emerged as critical scaffolds in medicinal chemistry during the early 2010s, driven by their ability to modulate neurological and psychiatric targets. The foundational work in this field is exemplified by patents such as US10167273B2, which disclosed sulfonylpiperidine compounds for treating prokineticin-mediated disorders. These derivatives leverage the piperidine ring’s conformational flexibility and the sulfonyl group’s electron-withdrawing properties to enhance binding affinity at G-protein-coupled receptors (GPCRs).
A pivotal advancement occurred with the development of 1-(4-methyl-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine, which demonstrated dual sulfonyl groups enhancing metabolic stability while maintaining blood-brain barrier permeability. Structural analyses revealed that N-sulfonation of the piperidine nitrogen increased polarity without compromising lipophilicity, a balance critical for central nervous system (CNS) drug candidates. By 2020, over 120 sulfonylpiperidine derivatives had entered preclinical studies, targeting conditions ranging from chronic pain to neurodegenerative diseases.
Discovery Context of Imidazolyl-Sulfonyl Compounds
The imidazolyl-sulfonyl motif gained prominence through innovations in diazo transfer chemistry. Stevens et al. (2014) revolutionized sulfonyl azide synthesis using imidazole-1-sulfonyl azide hydrogen sulfate, enabling efficient preparation of imidazole-containing sulfonamides. This methodology facilitated the creation of hybrid structures like 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine, where the imidazole’s π-deficient aromatic system enhances hydrogen-bonding interactions with enzymatic targets.
Imidazolyl-sulfonyl derivatives exhibit unique electronic properties due to the conjugation between the imidazole’s nitrogen lone pairs and the sulfonyl group’s electronegative oxygen atoms. This conjugation stabilizes transition states in enzyme-inhibitor complexes, as demonstrated in kinase inhibition assays. The methyl group at the imidazole N1 position further optimizes steric compatibility with hydrophobic binding pockets, a design principle validated in protease inhibition studies.
Emergence of Thiophene-Containing Heterocyclic Systems
Thiophene incorporation into drug candidates accelerated after 2015, driven by its superior metabolic stability compared to phenyl rings. The 4-(thiophen-3-yl)benzoyl group in the target compound exemplifies this trend, combining thiophene’s electron-rich heteroaromatic system with benzoyl’s planar rigidity. Thiophene’s sulfur atom participates in sulfur-π interactions with aromatic residues in target proteins, enhancing binding specificity.
Comparative studies between thiophene and furan analogs revealed a 3.2-fold increase in target affinity for thiophene-containing derivatives, attributed to sulfur’s polarizability and van der Waals radius compatibility. The 3-thienyl substitution pattern further minimizes oxidative metabolism, addressing a key limitation of earlier benzothiophene-based drugs.
Integration of Multiple Pharmacophores
The fusion of sulfonylpiperidine, imidazolyl-sulfonyl, and thiophene-benzoyl motifs represents a milestone in rational drug design. Molecular modeling studies indicate synergistic effects:
- The sulfonylpiperidine core provides a rigid scaffold that preorganizes the molecule for target binding.
- The imidazolyl-sulfonyl group acts as a hydrogen bond acceptor network, engaging catalytic lysine residues in enzymes.
- The 4-(thiophen-3-yl)benzoyl moiety inserts into hydrophobic clefts, driven by thiophene’s enhanced lipophilicity (LogP +0.7 vs. phenyl).
This tripartite architecture was optimized through iterative medicinal chemistry cycles. For instance, replacing the benzoyl group with 4-(thiophen-3-yl)benzoyl improved metabolic half-life from 1.8 to 4.3 hours in murine models. Similarly, N-methylation of the imidazole reduced hERG channel binding by 89% compared to unmethylated analogs, addressing cardiotoxicity concerns.
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-22-12-9-21-20(22)28(25,26)18-6-10-23(11-7-18)19(24)16-4-2-15(3-5-16)17-8-13-27-14-17/h2-5,8-9,12-14,18H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIBLCHQLWCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzoyl group and the thiophene ring. The imidazole ring with the sulfonyl group is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzoyl group may produce benzyl derivatives.
Scientific Research Applications
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may bind to metal ions in enzyme active sites, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Analytical Data
Key characterization methods include:
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., thiophene protons at δ 7.3–7.5 ppm, imidazole protons at δ 7.1–7.3 ppm) .
- HPLC/GC-MS : Validates purity (>95% in most analogues) .
- Elemental analysis : Matches calculated and observed C, H, N, S content .
Comparison with Structural Analogues
Key Derivatives and Their Properties
Pharmacological and Physicochemical Comparisons
Bioactivity :
- The target compound ’s thiophene-benzoyl group may mimic tyrosine or phenylalanine residues in enzyme active sites, similar to antiarrhythmic 1-[4-(imidazol-1-yl)benzoyl]piperidines .
- Fluorinated analogues (e.g., 4-fluorophenyl derivatives) exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity .
- Bipyridine-imidazole hybrids show antimicrobial and anticancer activities, attributed to their planar aromatic systems and metal-chelating ability .
Solubility and Lipophilicity :
Synthetic Complexity :
Research Implications and Challenges
- Therapeutic Potential: The combination of sulfonylimidazole and thiophene-benzoyl groups positions the compound as a candidate for kinase or ion channel modulation, akin to CK1δ inhibitors and antiarrhythmics .
- Future Directions :
- SAR studies to optimize the thiophene-benzoyl moiety for target selectivity.
- Cocrystallization assays using tools like SHELXL to elucidate binding modes.
Biological Activity
The compound 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources.
Chemical Structure
The compound is characterized by the following structural formula:
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing piperidine and sulfonyl groups have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 4-(Sulfonyl)piperidine derivatives | Salmonella typhi | Moderate |
| 4-(Sulfonyl)piperidine derivatives | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound's sulfonyl moiety is linked to enzyme inhibitory activities. Studies have demonstrated that related piperidine derivatives significantly inhibit urease and acetylcholinesterase (AChE), which are crucial for various physiological processes . The IC50 values for some derivatives were notably low, indicating high potency.
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Piperidine Derivative 1 | Acetylcholinesterase | 2.14 |
| Piperidine Derivative 2 | Urease | 0.63 |
Anticancer Activity
In vitro studies have shown that similar compounds exhibit antiproliferative effects on cancer cell lines. For example, the evaluation of piperidine derivatives against melanoma and prostate cancer cell lines revealed promising results, with several compounds demonstrating significant inhibition of cell growth .
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Interactions : The sulfonyl group enhances binding affinity to enzymes such as AChE and urease.
- Cellular Uptake : The imidazole ring may facilitate cellular uptake through membrane interactions.
Case Studies
- Antimicrobial Study : A study conducted on a series of piperidine derivatives showed that those with a sulfonamide group exhibited enhanced antibacterial activity. The results indicated a correlation between structural modifications and antimicrobial efficacy .
- Anticancer Research : In a comparative analysis of various derivatives, the presence of thiophene groups was linked to increased cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .
Q & A
Q. What are the key synthetic strategies for synthesizing 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine?
Methodological Answer: The synthesis typically involves multi-step pathways:
Sulfonylation of Piperidine: React piperidine derivatives with sulfonyl chloride reagents to introduce the 1-methylimidazole sulfonyl group. Optimize solvent choice (e.g., dichloromethane) and temperature (0–25°C) to prevent side reactions .
Benzoylation: Couple the sulfonylated piperidine with 4-(thiophen-3-yl)benzoyl chloride using a base (e.g., triethylamine) in anhydrous conditions. Monitor progress via thin-layer chromatography (TLC) .
Purification: Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization for high-purity yields .
Q. How is the compound’s structural integrity confirmed post-synthesis?
Methodological Answer: Use a combination of spectroscopic techniques:
- NMR Spectroscopy: Analyze - and -NMR to verify substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm, imidazole methyl group at δ 3.7 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS), ensuring the molecular ion peak matches the theoretical mass (±0.001 Da) .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm, carbonyl C=O at 1650–1750 cm) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory, DFT) to:
- Predict Reaction Intermediates: Identify low-energy transition states for sulfonylation and benzoylation steps, reducing trial-and-error experimentation .
- Solvent Effects: Simulate solvent polarity (e.g., dielectric constant of DMF vs. THF) to optimize reaction rates and yields .
- Machine Learning: Train models on existing reaction data (e.g., from PubChem) to predict optimal conditions (temperature, catalyst) for coupling reactions .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer: Address discrepancies via:
- Standardized Assays: Re-evaluate biological activity (e.g., enzyme inhibition, cytotoxicity) using uniform protocols (e.g., IC measurements with ATP-based luminescence assays) .
- Structural Analog Comparison: Compare results with structurally similar compounds (e.g., thiophene vs. furan substitutions) to isolate functional group contributions .
- Meta-Analysis: Aggregate data from multiple studies (e.g., ChEMBL, PubChem BioAssay) to identify trends, adjusting for variables like cell line heterogeneity or assay sensitivity .
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification: Use affinity chromatography or surface plasmon resonance (SPR) to identify protein targets (e.g., kinases, GPCRs) .
- Pathway Analysis: Perform RNA sequencing or phosphoproteomics on treated cells to map signaling pathways (e.g., MAPK/ERK modulation) .
- Molecular Docking: Model compound-protein interactions (e.g., with AutoDock Vina) to predict binding modes and guide mutagenesis studies .
Q. How can reaction scalability be improved without compromising yield?
Methodological Answer:
- Continuous Flow Reactors: Implement microreactors for sulfonylation steps to enhance heat transfer and reduce side products .
- High-Throughput Screening (HTS): Test 96-well plate arrays with varying catalysts (e.g., Pd/C vs. Ni) and temperatures to identify scalable conditions .
- Green Chemistry: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) during benzoylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
